tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

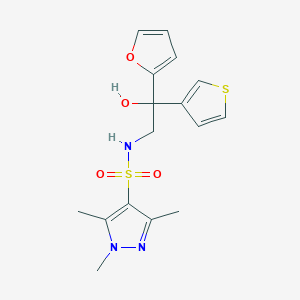

The compound “tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate” is likely a derivative of pyrrolidine, which is a cyclic secondary amine . The tert-butyl group is a bulky alkyl group attached to the carboxylate part of the molecule . The (2R,4R) notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, the synthesis of similar compounds often involves the reaction of a pyrrolidine derivative with a tert-butyl group . The introduction of the cyano and hydroxy groups would likely involve further functional group transformations .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the cyano, hydroxy, and tert-butyl groups attached at the specified positions . The (2R,4R) configuration would dictate the spatial arrangement of these groups .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The cyano group could potentially undergo reactions to form amines, carboxylic acids, or other derivatives . The hydroxy group might be involved in reactions such as esterification .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar cyano and hydroxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Characterization

- Enantioselective Nitrile Anion Cyclization to Substituted Pyrrolidines:

- This research presents a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and excellent enantiomeric excess (ee). The study describes the synthesis of (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone, highlighting the efficient five-step chromatography-free process and the versatility of the approach for different phenyl substrates (Chung et al., 2005).

Structural Analysis and Crystallography

X-Ray Studies of tert-Butyl Pyrrolidine Carboxylates:

- This study provides insights into the molecular and crystal structures of tert-butyl pyrrolidine carboxylates. It reveals the crystallographic characteristics of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, including the conformation of the proline ring and the types of intermolecular hydrogen bonds present in the structure, contributing to the understanding of the compound's molecular packing and interactions (Naveen et al., 2007).

X-Ray and DFT Analyses of 6-tert-Butyl Thieno Pyridine Dicarboxylates:

- This paper describes the synthesis, characterization, and structural analysis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates. The study highlights the molecular and crystal structure characterized by X-ray crystallographic analysis, focusing on intramolecular hydrogen bonding and its impact on the molecular stability and configuration (Çolak et al., 2021).

Synthetic Methodology and Intermediate Synthesis

- Asymmetric Synthesis of Pyrrolidine Azasugars:

- The research introduces a convenient asymmetric synthesis of a key intermediate for the synthesis of pyrrolidine azasugars. The study emphasizes the efficiency and yield of the process, detailing the steps from the protected polyhydroxylated pyrrolidine to the desired pyrrolidine, highlighting the use of vinyl group as a synthetic equivalent for hydroxymethyl group, and the synthesis's applicability for DMDP and other pyrrolidine azasugars (Pei-qiang, 2011).

Safety And Hazards

properties

IUPAC Name |

tert-butyl (2R,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4,6H2,1-3H3/t7-,8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVNZVOSYRUJTH-HTQZYQBOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl (2R,4R)-2-cyano-4-hydroxy-pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![diethyl 5-{(2Z)-2-[2-[(3-methoxyphenyl)amino]-1-(4-nitrobenzoyl)-2-oxoethylidene]hydrazino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2512447.png)

![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)

![2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2512451.png)

![N-[1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2512456.png)

![Methyl 2-[(5-nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]benzenecarboxylate](/img/structure/B2512461.png)

![4-chloro-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenesulfonohydrazide](/img/structure/B2512464.png)

![N-(4-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2512467.png)

![methyl 2-[9-(4-chlorophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2512468.png)